molecular formula C17H18N4O3S2 B4059108 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B4059108
M. Wt: 390.5 g/mol
InChI Key: BURKUZPZHNQMRM-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzothiadiazole core, a sulfonyl group, and a piperazine ring substituted with a 2-methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a sulfonyl group could influence its solubility and reactivity. The piperazine ring could also confer basicity to the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One key area of application for this chemical and its derivatives is in the synthesis of compounds with antimicrobial properties. Patel and Agravat (2009) reported the preparation of benzothiazoles and pyridine derivatives, which demonstrated considerable antibacterial activity. These compounds were synthesized through a series of reactions involving the condensation of 2-amino-substituted benzothiazoles with various agents, including piperazine derivatives, to yield products with potential antimicrobial applications (Patel & Agravat, 2009).

Crystal Structure and Theoretical Studies

Another significant application lies in the structural and theoretical analysis of related compounds. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives. These studies provide valuable insights into the molecular structure and potential interaction sites of these compounds, which can be crucial for drug design and other applications (Kumara et al., 2017).

Antibacterial Drug Design

Patel and Park (2014) explored the synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones as part of an antibacterial drug design project. Their research highlighted the production of highly potent compounds against both Gram-positive and Gram-negative bacterial strains, showcasing the therapeutic potential of derivatives of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole in combating bacterial infections (Patel & Park, 2014).

Antiproliferative and Anti-HIV Activity

Research into antiproliferative and anti-HIV activities of benzothiazole derivatives, including piperazino-benzothiazoles, has been conducted by Al-Soud et al. (2010). Their work involved the synthesis and evaluation of these compounds against human tumor-derived cell lines and HIV strains, identifying several compounds with significant antiproliferative effects. This research underscores the potential use of these derivatives in developing therapies for cancer and HIV (Al-Soud et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in fields such as pharmaceuticals or materials science .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-24-15-7-3-2-6-14(15)20-9-11-21(12-10-20)26(22,23)16-8-4-5-13-17(16)19-25-18-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURKUZPZHNQMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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